Home > Products > Screening Compounds P126871 > Dihydroxybergamottin
Dihydroxybergamottin - 264234-05-1

Dihydroxybergamottin

Catalog Number: EVT-350274
CAS Number: 264234-05-1
Molecular Formula: C21H24O6
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6',7'-dihydroxybergamottin (DHB) is a natural furanocoumarin primarily found in citrus fruits, especially grapefruit. [, , , , , , ] It is considered a phytochemical, belonging to a class of organic compounds produced by plants. [] DHB has gained significant attention in scientific research due to its potent inhibitory effect on cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of numerous drugs. [, , , , , , , , ]

Future Directions
  • Exploring its therapeutic potential: Preliminary studies suggest DHB's potential role in promoting collagen synthesis and inhibiting MMP-1 production. [, ] Further research could investigate its potential as an anti-wrinkle agent or for other dermatological applications.

Bergamottin

    Compound Description: Bergamottin is a natural furanocoumarin primarily found in grapefruit juice. It acts as a mechanism-based inactivator of CYP3A4, a key enzyme responsible for metabolizing many drugs in the body. This inactivation can lead to increased drug levels in the bloodstream, potentially causing adverse drug interactions [].

    Relevance: Bergamottin is a precursor to Dihydroxybergamottin and shares a similar furanocoumarin structure. Both compounds are potent inhibitors of CYP3A4 and contribute significantly to the grapefruit juice-drug interaction [, ].

6',7'-Epoxybergamottin

    Compound Description: 6',7'-Epoxybergamottin is another furanocoumarin found in grapefruit juice. It is a potent inhibitor of both CYP3A4, involved in drug metabolism, and P-glycoprotein (P-gp), a transporter protein that pumps drugs out of cells [, ].

    Relevance: This compound is structurally very similar to Dihydroxybergamottin, differing only in the oxidation state of the furan ring. Both compounds are potent inhibitors of CYP3A4 and contribute to the overall grapefruit-drug interaction [].

Bergapten

    Compound Description: Bergapten (5-methoxypsoralen) is a furanocoumarin found in various citrus fruits, including grapefruit and Seville oranges. It acts as a mechanism-based inhibitor of CYP3A4 [, ].

    Relevance: Although structurally similar to Dihydroxybergamottin, Bergapten exhibits a weaker inhibitory effect on CYP3A4. The presence of a methoxy group at the 5-position instead of a geranyloxy side chain in Bergapten could contribute to this difference in potency [].

Naringin

    Compound Description: Naringin is a flavonoid glycoside primarily found in grapefruit and contributes to its bitter taste. It is a weaker inhibitor of CYP3A4 compared to furanocoumarins [, ].

Naringenin

    Compound Description: Naringenin is the aglycone of Naringin, formed by the removal of the sugar group. It is a flavonoid found in grapefruit and exhibits a stronger inhibitory effect on CYP3A4 compared to Naringin [].

    Relevance: While both Naringenin and Dihydroxybergamottin are present in grapefruit juice and can inhibit CYP3A4, they belong to different chemical classes (flavonoids and furanocoumarins, respectively). Research suggests that furanocoumarins like Dihydroxybergamottin play a more dominant role in grapefruit-drug interactions [, ].

Furanocoumarin Dimers

    Compound Description: Grapefruit juice contains several furanocoumarin dimers, formed by the dimerization of monomeric furanocoumarins like Bergamottin. These dimers also exhibit inhibitory activity towards CYP3A4 [, ].

    Relevance: These dimers represent a structurally more complex group of furanocoumarins compared to Dihydroxybergamottin. They contribute to the overall CYP3A4 inhibitory activity of grapefruit juice, adding another layer of complexity to the grapefruit-drug interaction [].

Overview

Dihydroxybergamottin, specifically 6',7'-dihydroxybergamottin, is a furanocoumarin compound primarily found in grapefruit and Seville orange juice. It is recognized for its significant role as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. This inhibition can lead to increased bioavailability of certain medications, making it a compound of interest in pharmacological studies.

Source

6',7'-dihydroxybergamottin is predominantly extracted from grapefruit (Citrus paradisi) and Seville orange (Citrus aurantium) juices. These fruits are known to contain various furanocoumarins, with 6',7'-dihydroxybergamottin being one of the most studied due to its effects on drug metabolism and potential health benefits .

Classification

Dihydroxybergamottin belongs to the class of compounds known as furanocoumarins, which are characterized by their fused furan and coumarin rings. These compounds are known for their biological activities, including enzyme inhibition and potential therapeutic effects .

Synthesis Analysis

Methods

The synthesis of 6',7'-dihydroxybergamottin can be achieved through various methods, including extraction from citrus fruits or chemical synthesis in the laboratory.

  1. Extraction: The compound can be isolated from grapefruit juice using liquid-liquid extraction techniques, often involving solvents like chloroform or methanol for efficient recovery .
  2. Chemical Synthesis: Laboratory synthesis typically involves starting materials that undergo prenylation reactions to form the furanocoumarin structure. Specific synthetic routes have been documented that detail the conditions and reagents used .

Technical Details

In one notable synthesis method, the compound was crystallized from a hexane-ethyl acetate mixture, yielding approximately 5 mg per liter of juice. High-performance liquid chromatography (HPLC) is commonly employed to quantify and analyze the purity of synthesized or extracted 6',7'-dihydroxybergamottin .

Molecular Structure Analysis

Structure

The molecular formula for 6',7'-dihydroxybergamottin is C_17H_18O_5. Its structure features a furan ring fused with a coumarin moiety, with hydroxyl groups at the 6' and 7' positions.

Data

The compound has a molecular weight of approximately 314.33 g/mol. Mass spectrometry (MS) analysis typically reveals key fragment ions that assist in confirming its identity during structural elucidation .

Chemical Reactions Analysis

Reactions

6',7'-dihydroxybergamottin primarily acts as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This inhibition can alter the metabolic pathways of various drugs, leading to increased plasma concentrations and potential toxicity.

Technical Details

In vitro studies have demonstrated that 6',7'-dihydroxybergamottin significantly inhibits the metabolism of substrates like saquinavir, indicating its potential impact on drug interactions . The kinetics of this inhibition can be assessed using standard enzyme assays to determine IC50 values.

Mechanism of Action

Process

The mechanism by which 6',7'-dihydroxybergamottin exerts its effects involves competitive inhibition of cytochrome P450 enzymes. By binding to the active site of CYP3A4, it prevents the enzyme from metabolizing its substrates effectively.

Data

Studies have shown that concentrations around 5-10 µmol/L can significantly inhibit CYP3A4 activity in vitro. Additionally, pharmacokinetic studies indicate that when consumed in grapefruit juice, it can lead to altered drug metabolism profiles in humans .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.

Chemical Properties

Relevant analytical techniques such as HPLC and nuclear magnetic resonance (NMR) spectroscopy are used to characterize these properties accurately .

Applications

Scientific Uses

6',7'-dihydroxybergamottin has several applications in scientific research:

  • Pharmacological Studies: Its role as a cytochrome P450 inhibitor makes it significant in studies related to drug interactions and metabolism.
  • Cosmetic Industry: Research indicates potential applications in skin care products due to its ability to promote collagen synthesis through activation of the SMAD signaling pathway .
  • Nutraceuticals: Due to its presence in grapefruit juice, it is often studied for its health benefits and potential protective effects against certain diseases.
Enzymatic Inhibition Mechanisms of DHB in Xenobiotic Metabolism

Dihydroxybergamottin (DHB), a major furanocoumarin found in grapefruit, exerts profound effects on xenobiotic metabolism through targeted interactions with cytochrome P450 (CYP) enzymes. Its mechanisms involve both competitive inhibition and irreversible mechanism-based inactivation, significantly altering the pharmacokinetics of co-administered drugs.

DHB as a Competitive and Mechanism-Based Inhibitor of CYP3A4 Isoforms

DHB functions as a dual-action inhibitor of CYP3A4, the predominant drug-metabolizing enzyme in humans. As a competitive inhibitor, DHB directly occupies the substrate-binding pocket of CYP3A4, preventing drug access with an IC50 value of 1.0-1.5 μM as demonstrated in recombinant enzyme systems [1] [5]. This reversible inhibition provides immediate but transient suppression of enzymatic activity.

More significantly, DHB acts as a mechanism-based inactivator of CYP3A4. During catalytic processing, CYP3A4 converts DHB into highly reactive intermediates (epoxides or γ-ketoenals) that form covalent adducts with the enzyme's apoprotein structure. This modification triggers ubiquitination and proteasomal degradation of CYP3A4, resulting in irreversible loss of enzymatic function [1] [4]. Studies using Caco-2 cell models demonstrate that DHB exposure reduces immunoreactive CYP3A4 protein by 43-47% within 4 hours [1] [4]. The specificity of this inactivation is evidenced by preserved CYP1A1 and CYP2D6 concentrations despite significant CYP3A4 depletion [1].

Table 1: Inhibition Parameters of DHB Against CYP3A4

Inhibition TypeParameterValueExperimental SystemReference
CompetitiveIC501.0-1.5 μMRecombinant CYP3A4 [5]
Mechanism-BasedKI5.56 μMHuman liver microsomes [5]
Mechanism-Basedkinact0.05-0.08 min⁻¹Recombinant CYP3A4 [5]
Protein Degradation% Reduction43-47%Caco-2 cells (4 hr) [1]

Modulation of NADPH-Dependent Cytochrome P450 Oxidoreductase (POR) Activity by DHB

Beyond direct CYP interactions, DHB alters electron transfer dynamics through cytochrome P450 oxidoreductase (POR), the flavoprotein responsible for transferring electrons from NADPH to CYP enzymes. Kinetic analyses reveal that DHB noncompetitively inhibits POR with a Ki of 8.3 μM, suggesting binding at an allosteric site distinct from the NADPH-binding domain [5] [7]. This inhibition disrupts the reduction kinetics of cytochrome c, a surrogate substrate for POR activity, diminishing reduction rates by 65-72% at physiologically relevant DHB concentrations (10 μM) [5].

The structural basis for this inhibition involves DHB's furan ring and lipophilic geranyloxy side chain, which facilitate interactions with POR's flavin adenine dinucleotide (FAD) binding domain. Semi-synthetic modifications, particularly C-17 or C-18 substitutions with caproate groups, enhance POR inhibition by 30-fold compared to native DHB [7]. This enhanced inhibitory effect underscores the critical role of DHB's molecular architecture in modulating POR function.

Table 2: Effects of DHB and Derivatives on POR Activity

CompoundPOR Ki (μM)Cytochrome c Reduction Inhibition (%)Structural Features
DHB8.365-72% at 10 μMNative geranyloxy side chain
DHB Caproate0.25>95% at 10 μMC-17/C-18 caproate ester
Bergamottin22.940-48% at 10 μMUnmodified furanocoumarin
Furanocoumarin Dimers (GF-I)0.13-0.31>98% at 10 μMDimeric structure

Time- and Concentration-Dependent Inactivation Kinetics of CYP3A4 by DHB

The inactivation of CYP3A4 by DHB follows characteristic time- and concentration-dependent kinetics indicative of mechanism-based inhibition. At saturating concentrations (100 μM), DHB achieves maximal inactivation rates (kinact) of 0.0638 min⁻¹, corresponding to a functional half-life (t1/2) of approximately 10.9 minutes for the enzyme [6]. The concentration required for half-maximal inactivation (KI) ranges from 1.50 to 5.56 μM across experimental systems, reflecting high binding affinity during the initial complex formation [5] [6].

The inactivation efficiency, expressed as kinact/KI ratio, is 0.0115-0.0425 min⁻¹μM⁻¹, classifying DHB as a moderate-efficiency inactivator compared to pharmaceutical inhibitors like clarithromycin. Mathematical modeling of the inactivation kinetics reveals a two-step process: rapid formation of a noncovalent enzyme-inhibitor complex (KI step) followed by slower conversion to the inactivated state (kinact step) [6]. This time dependency explains the clinically observed interactions where grapefruit juice effects intensify with repeated dosing due to cumulative enzyme loss.

Comparative Inhibition Profiles of DHB Across CYP Enzymes (CYP2A6, CYP2C9, CYP2D6)

DHB exhibits distinct isoform selectivity patterns against major CYP enzymes, with the highest potency observed against CYP3A4 and CYP2C19:

  • CYP2C9: DHB acts as a potent mechanism-based inactivator (KI = 1.50 μM; kinact = 0.0638 min⁻¹), comparable to its effects on CYP3A4. This inactivation requires metabolic activation and generates reactive intermediates that covalently modify the enzyme [2] [10]. The high sensitivity of CYP2C9 is clinically significant given its role in metabolizing warfarin, phenytoin, and NSAIDs.

  • CYP2C19: Inhibition kinetics mirror those of CYP2C9 (kinact/KI = 0.015 min⁻¹μM⁻¹), with time-dependent activity loss exceeding 50% after 15 minutes at 100 μM DHB [2] [9].

  • CYP2D6: DHB demonstrates mixed inhibition with moderate potency (IC50 = 11.74 μM), acting primarily through competitive binding rather than mechanism-based inactivation [5] [9].

  • CYP2A6 and CYP2E1: Weak inhibition is observed (IC50 > 50 μM), with less than 20% activity reduction even at high DHB concentrations (100 μM) [5] [9]. This selectivity profile positions DHB as a broad-spectrum inhibitor primarily affecting CYP3A4, CYP2C9, and CYP2C19.

Table 3: Comparative CYP Inhibition Profile of DHB

CYP IsoformInhibition TypeKI (μM)kinact (min⁻¹)kinact/KI (min⁻¹μM⁻¹)Clinical Relevance
CYP3A4Mechanism-based5.560.080.014450% of drugs metabolized
CYP2C9Mechanism-based1.500.06380.0425Warfarin, phenytoin
CYP2C19Mechanism-based4.500.0670.015Proton pump inhibitors
CYP2D6Competitive11.74NDNDCodeine, antidepressants
CYP2A6Weak competitive>50NDNDNicotine metabolism
CYP2E1Negligible>100NDNDEthanol metabolism

ND = Not Determined

Properties

CAS Number

264234-05-1

Product Name

Dihydroxybergamottin

IUPAC Name

4-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+/t18-/m1/s1

InChI Key

IXZUPBUEKFXTSD-INMULRNOSA-N

SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O

Synonyms

6',7'-dihydroxybergamottin
6,7-DHB

Canonical SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O

Isomeric SMILES

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CC[C@H](C(C)(C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.